molecular formula C4H7BrO B1265390 1-Bromo-2-butanone CAS No. 816-40-0

1-Bromo-2-butanone

Cat. No.: B1265390
CAS No.: 816-40-0
M. Wt: 151 g/mol
InChI Key: CCXQVBSQUQCEEO-UHFFFAOYSA-N
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Description

1-Bromo-2-butanone, also known as bromomethyl ethyl ketone, is an organic compound with the molecular formula C4H7BrO. It is a colorless to light yellow liquid that is sensitive and lachrymatory, meaning it can cause tears. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

1-Bromo-2-butanone, also known as bromomethyl ethyl ketone, has been used as a potential regulatory site-directed reagent for the residue C221 on pyruvate decarboxylase . Pyruvate decarboxylase is an enzyme that catalyzes the decarboxylation of pyruvic acid to acetaldehyde and carbon dioxide in the body.

Mode of Action

It is known to interact with its target, pyruvate decarboxylase, potentially affecting the enzyme’s function .

Pharmacokinetics

Its molecular weight (151002 Da ) and its solubility in water suggest that it could be absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms remain unknown.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-butanone plays a significant role in biochemical reactions, particularly as a site-directed reagent. It has been used to target specific residues on enzymes, such as the residue C221 on pyruvate decarboxylase . This interaction is crucial for studying enzyme mechanisms and regulation. The compound’s reactivity with nucleophiles makes it a valuable tool for modifying proteins and studying their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes. For instance, its interaction with pyruvate decarboxylase can impact cellular metabolism by altering the enzyme’s activity . Additionally, exposure to this compound can cause cellular stress, leading to changes in gene expression and cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can act as an enzyme inhibitor by modifying active site residues, thereby altering enzyme activity. For example, its interaction with pyruvate decarboxylase involves the covalent modification of the C221 residue, which is essential for the enzyme’s catalytic function . This modification can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and detoxification. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

1-Bromo-2-butanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-butanone (methyl ethyl ketone) using bromine in the presence of a catalyst such as sodium bromide. The reaction typically occurs under controlled conditions to ensure the selective formation of this compound .

Industrial production methods may involve the use of microwave-assisted preparation techniques, which can enhance the efficiency and yield of the desired product. For instance, the reaction of 2-butanone with bromine in the presence of sodium hydride in dimethyl sulfoxide (DMSO) under microwave irradiation has been reported as an effective method .

Chemical Reactions Analysis

1-Bromo-2-butanone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: It can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can yield 2-butanone, while the reaction with potassium cyanide can produce 2-cyanobutanone .

Scientific Research Applications

1-Bromo-2-butanone has several applications in scientific research, including:

Comparison with Similar Compounds

1-Bromo-2-butanone can be compared with other similar compounds such as:

    2-Bromo-2-butanone: This isomer has the bromine atom attached to the second carbon instead of the first. It exhibits different reactivity and applications due to the position of the bromine atom.

    1-Chloro-2-butanone: This compound has a chlorine atom instead of bromine. It has similar reactivity but may differ in terms of reaction conditions and products formed.

    2-Butanone (Methyl Ethyl Ketone): This compound lacks the bromine atom and is commonly used as a solvent in industrial applications. .

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and scientific research, making it a valuable compound in various fields.

Properties

IUPAC Name

1-bromobutan-2-one
Source PubChem
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InChI

InChI=1S/C4H7BrO/c1-2-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXQVBSQUQCEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CBr
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Record name 1-BROMO-2-BUTANONE
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DSSTOX Substance ID

DTXSID00231216
Record name 2-Butanone, 1-bromo-
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Molecular Weight

151.00 g/mol
Source PubChem
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Physical Description

1-bromo-2-butanone appears as a colorless to straw-colored liquid. Toxic by inhalation, skin contact or ingestion.
Record name 1-BROMO-2-BUTANONE
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CAS No.

816-40-0
Record name 1-BROMO-2-BUTANONE
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Record name 1-Bromo-2-butanone
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Record name 1-Bromo-2-butanone
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Record name 2-Butanone, 1-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-Bromo-2-butanone?

A1: this compound has the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol. While specific spectroscopic data wasn't detailed within the provided research, its structure can be characterized by techniques like FTIR, 1H-NMR, 13C-NMR, and GC/MS. []

Q2: How does this compound relate to the study of atmospheric mercury chemistry?

A2: Research suggests that bromine radicals significantly influence atmospheric elemental mercury. [] While this compound itself is not directly involved in mercury chemistry, it was identified as a product alongside 1-bromo-2-butanol during kinetic studies of the bromine radical reaction with 1-butene. This finding aids in understanding the byproducts of bromine radical reactions in atmospheric conditions. []

Q3: Is this compound used in the synthesis of any interesting compounds?

A4: Yes, this compound serves as a key building block in the synthesis of macrocyclic compounds. For instance, it is reacted with sodium sulfide to form a precursor, which upon further reaction with glyoxal yields 1,11-dioxofurano(2,5)thiophenophane, a novel intramolecular charge transfer complex. []

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